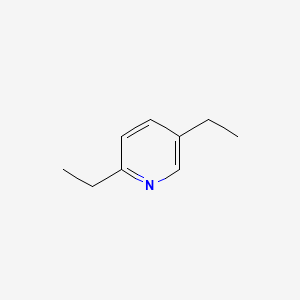
2,5-Diethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethylpyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, where two ethyl groups are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylpyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete substitution at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2,5-Diethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often employed in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that are studied for their biological activities.
Medicine: Some derivatives of this compound exhibit pharmacological properties and are investigated for their potential therapeutic uses.
Industry: It is used as an intermediate in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethylpyridine largely depends on its interaction with other molecules. As a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .
Comparison with Similar Compounds
- 2,3-Diethylpyridine
- 2,4-Diethylpyridine
- 2,6-Diethylpyridine
- 3,4-Diethylpyridine
- 3,5-Diethylpyridine
Comparison: 2,5-Diethylpyridine is unique due to the specific positioning of the ethyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns. The presence of ethyl groups at the 2nd and 5th positions can also affect its ability to form complexes with metals and its behavior in substitution reactions .
Properties
CAS No. |
54119-29-8 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2,5-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-5-6-9(4-2)10-7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
IXFAHCCRDSSCPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


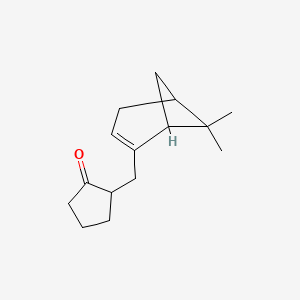
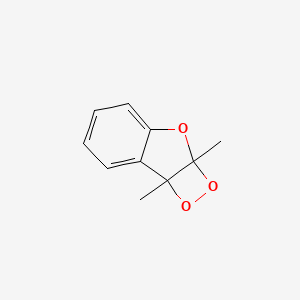

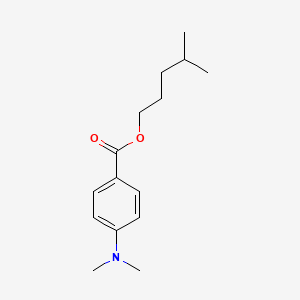

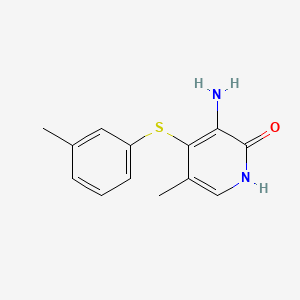
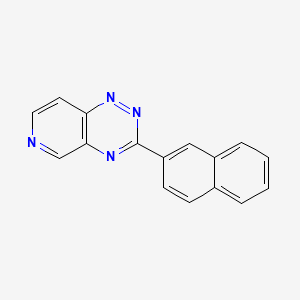
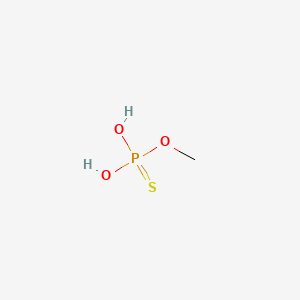
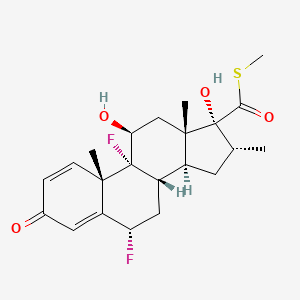
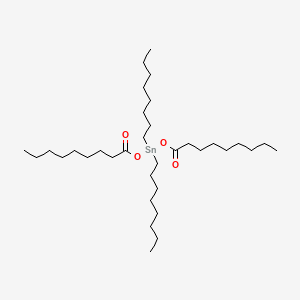
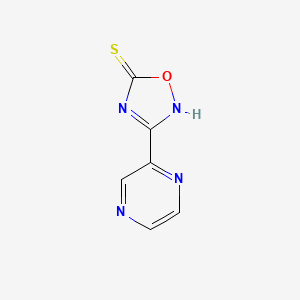


![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
